19-Acetylenic-deoxycorticosterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

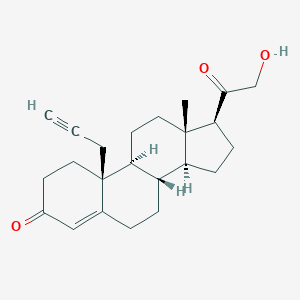

19-Acetylenic-deoxycorticosterone (19-ADOC) is a synthetic steroid hormone that has been widely used in scientific research for its potent mineralocorticoid activity. It was first synthesized in 1954 by Sarett and coworkers, and its chemical structure closely resembles that of deoxycorticosterone (DOC), a natural hormone produced in the adrenal gland. 19-ADOC has been shown to have a higher affinity for the mineralocorticoid receptor (MR) than DOC, making it a valuable tool for studying the physiological and biochemical effects of MR activation.

Wirkmechanismus

The mechanism of action of 19-Acetylenic-deoxycorticosterone involves binding to the MR and inducing conformational changes that allow for the recruitment of coactivator proteins and subsequent gene transcription. This leads to the regulation of ion transport and water balance in the kidney, as well as the regulation of blood pressure and cardiac function. The effects of 19-Acetylenic-deoxycorticosterone on MR activation are similar to those of aldosterone, but with greater potency and selectivity.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 19-Acetylenic-deoxycorticosterone are largely mediated through MR activation. In the kidney, 19-Acetylenic-deoxycorticosterone has been shown to increase sodium reabsorption and potassium excretion, leading to an increase in blood pressure. In the heart, 19-Acetylenic-deoxycorticosterone has been shown to increase cardiac output and contractility, which may have implications for the treatment of heart failure. In the brain, 19-Acetylenic-deoxycorticosterone has been shown to have neuroprotective effects, possibly through the regulation of ion transport and oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 19-Acetylenic-deoxycorticosterone in scientific research is its high potency and selectivity for the MR. This allows for more precise and specific modulation of MR activity than other compounds, such as aldosterone or spironolactone. However, one limitation of using 19-Acetylenic-deoxycorticosterone is its potential for off-target effects, as it may also bind to other steroid receptors or have non-specific effects on cellular signaling pathways.

Zukünftige Richtungen

There are several future directions for research on 19-Acetylenic-deoxycorticosterone. One area of interest is the development of more selective MR agonists and antagonists, which may have therapeutic applications in the treatment of hypertension, heart failure, and other conditions. Another area of interest is the role of MR activation in the regulation of inflammation and immune function, which may have implications for the treatment of autoimmune diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of 19-Acetylenic-deoxycorticosterone, which may have implications for the treatment of neurodegenerative diseases.

Synthesemethoden

The synthesis of 19-Acetylenic-deoxycorticosterone involves the acetylenation of DOC at the C19 position, which is typically carried out using acetylene gas and a palladium catalyst. The resulting compound is then purified using chromatographic techniques to obtain the final product. The synthesis of 19-Acetylenic-deoxycorticosterone is a relatively straightforward process, and the compound is commercially available from several chemical suppliers.

Wissenschaftliche Forschungsanwendungen

19-Acetylenic-deoxycorticosterone has been used extensively in scientific research to study the physiological and biochemical effects of MR activation. MR is a nuclear receptor that is expressed in several tissues, including the kidney, heart, and brain. Activation of MR by aldosterone or other ligands leads to the regulation of ion transport, water balance, and blood pressure. 19-Acetylenic-deoxycorticosterone has been shown to activate MR in a manner similar to aldosterone, making it a useful tool for studying the role of MR in these processes.

Eigenschaften

CAS-Nummer |

127080-69-7 |

|---|---|

Produktname |

19-Acetylenic-deoxycorticosterone |

Molekularformel |

C23H30O3 |

Molekulargewicht |

354.5 g/mol |

IUPAC-Name |

(8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-13-methyl-10-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H30O3/c1-3-10-23-12-8-16(25)13-15(23)4-5-17-18-6-7-20(21(26)14-24)22(18,2)11-9-19(17)23/h1,13,17-20,24H,4-12,14H2,2H3/t17-,18-,19-,20+,22-,23-/m0/s1 |

InChI-Schlüssel |

FRJMUTSJHOCODZ-ACXQXYJUSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34CC#C |

SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34CC#C |

Kanonische SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34CC#C |

Synonyme |

19-Ac-DOC 19-acetylenic-deoxycorticosterone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.